

strategies to improve yield in microbial fermentation of malic acid

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Technical Support Center: Microbial Fermentation of Malic Acid

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in improving the yield of malic acid through microbial fermentation.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during malic acid fermentation experiments.

Q1: My malic acid yield is significantly lower than expected. What are the common causes?

A1: Low malic acid yield can stem from several factors. A logical approach to troubleshooting this issue is essential. Start by verifying the basics of your fermentation setup and then move to more complex biological factors. Key areas to investigate include:

- Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration can severely inhibit microbial growth and product formation. The optimal pH for malic acid production is typically near-neutral (6.0-6.5).[\[1\]](#)

- Nutrient Limitation: Deficiencies in the carbon or nitrogen source, or essential vitamins and trace minerals, can limit microbial metabolism. For some strains like *Aspergillus oryzae*, organic nitrogen sources are more favorable than inorganic ones.[2]
- Byproduct Formation: The carbon flux may be diverted to competing metabolic pathways, leading to the accumulation of byproducts such as citric acid, succinic acid, or ethanol instead of malic acid.
- Substrate or Product Inhibition: High concentrations of the initial substrate (e.g., glucose) or the accumulation of malic acid itself can inhibit the metabolic activity of the cells.[1] One study found that dissolved L-malic acid in the medium causes product inhibition when the concentration reaches 100 g/L.[1]
- Oxidative Stress: Stress generated during fermentation can inhibit microbial growth and production, prolonging the fermentation period.[3]

Q2: I am observing significant accumulation of citric acid as a byproduct in my *Aspergillus niger* fermentation. How can I reduce it?

A2: Citric acid is a common byproduct in *A. niger* fermentations. Strategies to mitigate its production focus on redirecting carbon flux towards malic acid:

- Genetic Engineering: A highly effective strategy is to disrupt genes responsible for citric acid transport and synthesis. For example, disrupting the *cexA* gene, which encodes a citric acid transporter, has been shown to abolish citric acid accumulation.[4][5] Another target is the deletion of the oxaloacetate acetylhydrolase gene (*oahA*).[6]
- Process Optimization: While genetic strategies are most direct, fermentation conditions can also influence the ratio of citric to malic acid. Nitrogen limitation, for instance, has been observed to induce citric acid accumulation.[7]

Q3: My fermentation starts strong but stops prematurely, even though the primary carbon source is not depleted. What could be the issue?

A3: This is a classic sign of product inhibition or the accumulation of other toxic byproducts.

- Product Inhibition: As mentioned, malic acid concentrations above a certain threshold (e.g., 100 g/L) can be inhibitory.[1]
- pH Drop: The accumulation of malic acid and other acidic byproducts will cause the medium's pH to drop significantly. This low pH can severely inhibit cell metabolism and halt fermentation.[1]
- Solution - pH Control: Implementing active pH control is crucial. This is often achieved by the automated addition of a base (e.g., NaOH, KOH) or by using a buffering agent like calcium carbonate (CaCO_3) in the medium. CaCO_3 not only neutralizes the acid but also precipitates malic acid as calcium malate, which can relieve product inhibition.[1][8]
- Solution - Fed-Batch or Repeated-Batch Fermentation: Instead of a simple batch process, a fed-batch or repeated-batch strategy can maintain lower, non-inhibitory concentrations of both substrate and product. In repeated-batch cultivation, a portion of the fermentation broth is periodically replaced with fresh medium, which was found to be effective for overcoming product inhibition.[9]

Q4: How can I genetically engineer my strain (*S. cerevisiae* or *A. niger*) to improve malic acid yield?

A4: Metabolic engineering is a powerful strategy to enhance malic acid production. The core principle is to maximize the carbon flux through the desired biosynthetic pathway while minimizing flux to competing pathways. The most effective pathway for high-yield malic acid production is the reductive tricarboxylic acid (rTCA) pathway.[2][6]

Key genetic modifications include:

- Overexpression of Key Enzymes in the rTCA Pathway:
 - Pyruvate Carboxylase (PYC): This enzyme catalyzes the conversion of pyruvate to oxaloacetate, a key precursor for malate. Overexpressing the *pyc* gene is a common and effective strategy.[10][11][12]
 - Malate Dehydrogenase (MDH): This enzyme reduces oxaloacetate to malate. Overexpressing a cytosolic version of the *mdh* gene is crucial.[10][11][12]

- Enhancement of Malic Acid Export:
 - To prevent intracellular accumulation and feedback inhibition, overexpressing a malate transporter is highly effective. The SpMAE1 gene from *Schizosaccharomyces pombe* or the c4t318 gene from *A. oryzae* are commonly used malate transporters.[6][11]
- Deletion of Competing Pathways:
 - Ethanol Pathway (in yeast): In *S. cerevisiae*, deleting pyruvate decarboxylase genes (pdc) prevents the conversion of pyruvate to ethanol, redirecting it towards malate synthesis.[10]
 - Byproduct Pathways (in fungi): As discussed in Q2, deleting genes involved in citric acid (oahA, cexA) or other byproduct synthesis is critical in *A. niger*.[4][5][6]

A combination of these three strategies—overexpressing pyruvate carboxylase, malate dehydrogenase, and a malate transporter—has proven to be the most effective approach, leading to the highest reported yields.[6][12]

Q5: What is the best carbon source for malic acid fermentation?

A5: Glucose is the most commonly studied and utilized carbon source for high-yield malic acid fermentation.[2] However, for economic viability and sustainability, research has explored various alternative and renewable feedstocks:

- Crude Glycerol: A byproduct of biodiesel production, crude glycerol has been successfully used as a low-cost substrate for malic acid production by fungi like *A. niger* and *Ustilago trichophora*.[13][14]
- Lignocellulosic Biomass: Hydrolysates from agricultural biomass (e.g., corn straw) can be used, highlighting the potential for large-scale industrial applications from non-food feedstocks.[2][14]
- Xylose: As the second most abundant sugar in lignocellulosic hydrolysates, xylose has been used to produce malic acid with engineered *S. cerevisiae*.[15]

Data Presentation: Malic Acid Production Titers

The following tables summarize quantitative data from various studies, showcasing the impact of different microbial strains, genetic modifications, and fermentation strategies on malic acid production.

Table 1: Malic Acid Production in *Aspergillus* Species

| Strain | Genetic Modifications | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
|----------------------|-----------------------------------------------------------------|---------------|----------------------|-------------|-------------------------|----------------------|-----------|
| A. flavus ATCC 13697 | Wild Type | 12% Glucose | 16 L Fermenter | 113 | N/A | 0.59 | [13][14] |
| A. oryzae (Mutant) | Mutant Library | Glucose | 7.5 L Fermenter | 95.2 | N/A | 0.57 | [2] |
| A. niger S575 | ΔoahA, OE-pyc, OE-mdh3, OE-c4t318 | Glucose | Fed-batch | 201.24 | 1.27 | 0.93 | [6] |
| A. niger S1149 | S575 + ΔcexA, OE-mstC, OE-hxtA, OE-pfkA, OE-pkiA | Glucose | Fed-batch | 201.13 | 1.64 | 1.05 | [5][16] |
| A. oryzae DSM 1863 | Wild Type | Acetic Acid | pH-coupled Fed-batch | 29.53 | 0.29 (g/g) | 0.112 | [17] |

N/A: Not Available in the source.

Table 2: Malic Acid Production in *Saccharomyces cerevisiae*

| Strain | Genetic Modifications | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
|------------------------------------------|-----------------------------------|-----------------|---------------------|-------------|-------------------------|----------------------|--------------|
| <i>S. cerevisiae</i> (Pdc ⁻) | OE-PYC2, OE-MDH3ΔS, KL, OE-SpMAE1 | 100 g/L Glucose | Batch (Shake Flask) | 59 | 0.42 | ~0.61 | [11][12][18] |
| <i>S. cerevisiae</i> TAM | OE-Afpyc, OE-Romdh, OE-Spmae1 | Glucose | Bioreactor | 35.91 | 0.48 | N/A | [6] |

Pdc⁻: Pyruvate decarboxylase negative. OE: Overexpression. Δ: Deletion.

Key Experimental Protocols

This section provides detailed methodologies for common experiments in malic acid fermentation research.

Protocol 1: Malic Acid Quantification by HPLC

This protocol describes a general method for quantifying organic acids from a fermentation broth.

1. Sample Preparation: a. Withdraw a sample (e.g., 1 mL) from the fermentation broth. b. Centrifuge the sample at $>10,000 \times g$ for 5-10 minutes to pellet cells and other solids. c. Collect the supernatant. d. Filter the supernatant through a 0.22 μm or 0.45 μm syringe filter to remove any remaining particulates.^[19] e. Dilute the filtered sample with the mobile phase if the expected organic acid concentration is outside the standard curve's linear range.
2. HPLC Conditions: a. Column: A polystyrene cation ion exchange column (e.g., Aminex HPX-87H) is preferred for stable retention of sugars and organic acids.^[20] Alternatively, a C18 column can be used.^[18] b. Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 N H_2SO_4) is commonly used.^[18] c. Flow Rate: A typical flow rate is between 0.5 - 0.8 mL/min.^{[18][19]} d. Column Temperature: Maintain a constant temperature, for example, 35-40°C.^[18] e. Detection: Use a UV detector at 210 nm or a Refractive Index (RI) detector.^{[18][20]} Note that fructose can interfere with malic acid detection, especially with an RI detector.^[20] f. Injection Volume: 10 - 50 μL .^{[19][21]}
3. Data Analysis: a. Prepare a standard curve using known concentrations of pure L-malic acid. b. Identify the malic acid peak in the sample chromatogram by comparing its retention time to that of the standard. c. Quantify the concentration by integrating the peak area and comparing it against the standard curve.

Protocol 2: Gene Overexpression in *S. cerevisiae* (Lithium Acetate Method)

This protocol provides a standard procedure for transforming yeast with an expression plasmid.

1. Preparation of Competent Cells: a. Inoculate 5-10 mL of YPD medium with a single colony of *S. cerevisiae* and grow overnight at 30°C with shaking. b. Inoculate 50 mL of fresh YPD to a starting cell density of $\sim 5 \times 10^6$ cells/mL. c. Grow the culture at 30°C with shaking (~200 rpm) for 3-5 hours until the density reaches $\sim 2 \times 10^7$ cells/mL. d. Harvest the cells by centrifugation at $\sim 3000 \times g$ for 5 minutes. e. Wash the cell pellet once with 25 mL of sterile water. f. Resuspend the cells in 1 mL of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube. g. Pellet the cells and resuspend in 100 mM LiAc to a final concentration of $\sim 2 \times 10^9$ cells/mL.
2. Transformation: a. In a sterile microfuge tube, mix the following components in order:

- PEG 3350 (50% w/v): 240 μ L
- LiAc (1.0 M): 36 μ L
- Single-stranded carrier DNA (ssDNA, 2 mg/mL, boiled and chilled): 25-50 μ L[13]
- Plasmid DNA (0.1-1.0 μ g) + sterile water to a final volume of ~50 μ L
- Competent cells (from step 1g): 50 μ L b. Vortex vigorously to mix all components. c. Incubate the mixture at 42°C in a water bath for 30-40 minutes (heat shock).[10][13] d. Centrifuge at ~8,000 x g for 30 seconds and carefully remove the supernatant. e. Resuspend the cell pellet in 1 mL of sterile water (for auxotrophic selection) or YPD medium (for antibiotic selection).[10]

3. Plating and Selection: a. Plate 100-200 μ L of the cell suspension onto the appropriate synthetic complete (SC) drop-out medium plates (lacking a specific nutrient to select for the plasmid's marker gene).[10] b. Incubate the plates at 30°C for 3-4 days until transformant colonies appear.[10]

Protocol 3: General Workflow for CRISPR/Cas9 Gene Deletion in *A. niger*

This protocol outlines the key steps for targeted gene deletion using a CRISPR/Cas9 system, which typically involves protoplast transformation.

1. Design and Construction: a. sgRNA Design: Design one or two single guide RNAs (sgRNAs) targeting the gene of interest. Ensure high on-target scores and low off-target risks using design software. b. Donor DNA (Repair Template): Construct a donor DNA fragment containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by homology arms (typically 100-1500 bp) corresponding to the regions upstream and downstream of the target gene.[4][22] c. Cas9 and sgRNA Plasmids: Clone the sgRNA into an expression plasmid. A separate plasmid expressing the Cas9 nuclease is also required, or a single plasmid containing both can be used.[22]

2. Protoplast Preparation: a. Grow *A. niger* mycelia in a suitable liquid medium. b. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from *Trichoderma harzianum*) to digest the cell walls and release protoplasts. c. Purify the protoplasts by filtration and wash them with an osmotic stabilizer (e.g., 1 M sorbitol).

3. PEG-Mediated Transformation: a. Mix the prepared protoplasts (~100 μ L) with the Cas9 plasmid, sgRNA plasmid, and the linear donor DNA fragment.[6] b. Add PEG solution (e.g.,

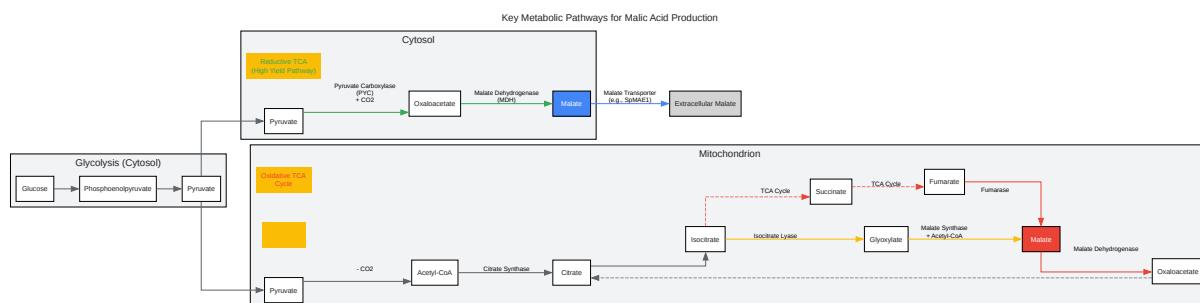
40% PEG 4000) and incubate at room temperature for ~15-20 minutes.[6][23] c. Dilute the mixture with a sorbitol-containing medium and plate onto regeneration agar (e.g., Minimal Medium with 1 M sorbitol) containing the appropriate selective agent (e.g., hygromycin B).[4][23]

4. Isolate and Verify Transformants: a. Incubate plates at 30°C until colonies appear. b. Isolate individual colonies onto fresh selective plates to obtain pure cultures. c. Verify the correct gene deletion via diagnostic PCR using primers that bind outside the homology arms and within the inserted marker. Confirm with sequencing.

Visualizations

Metabolic Pathways for Malic Acid Production

The three primary metabolic routes for microbial malic acid synthesis are the reductive TCA pathway (cytosolic), the oxidative TCA cycle (mitochondrial), and the glyoxylate pathway (mitochondrial).[13][23] The reductive pathway offers the highest theoretical yield of 2 moles of malate per mole of glucose.[6][10]



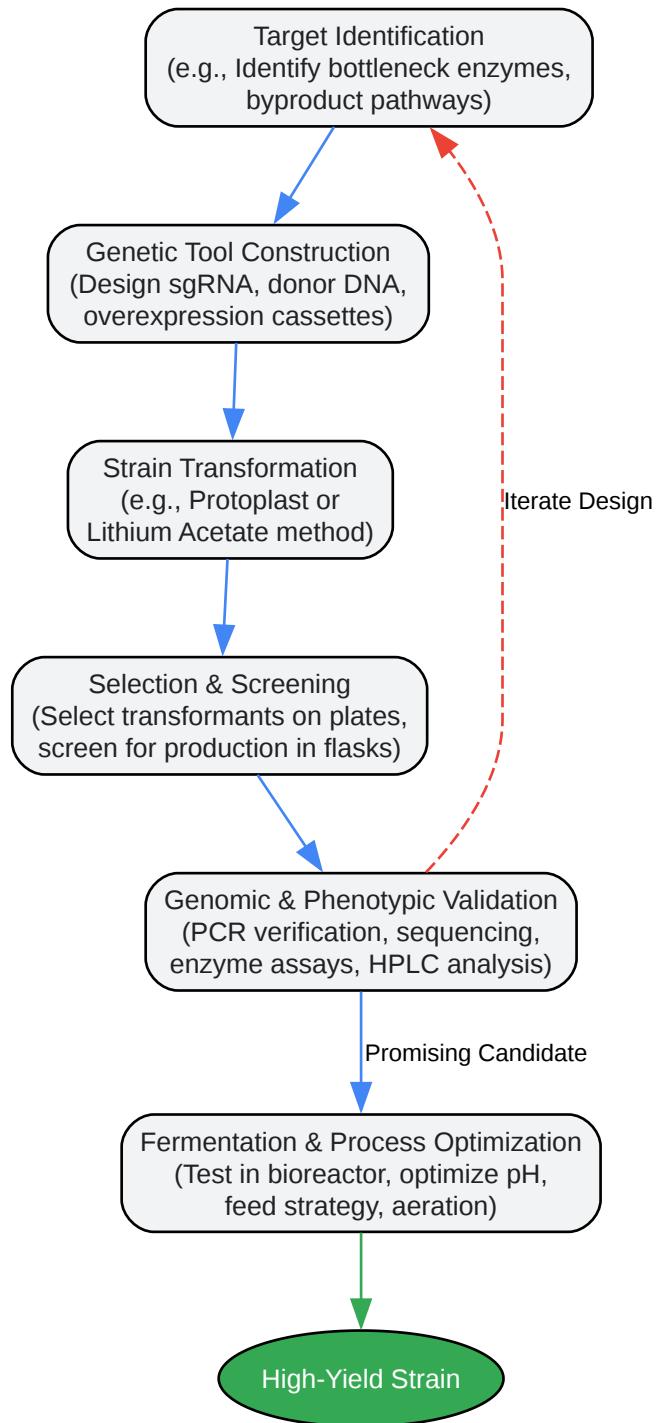
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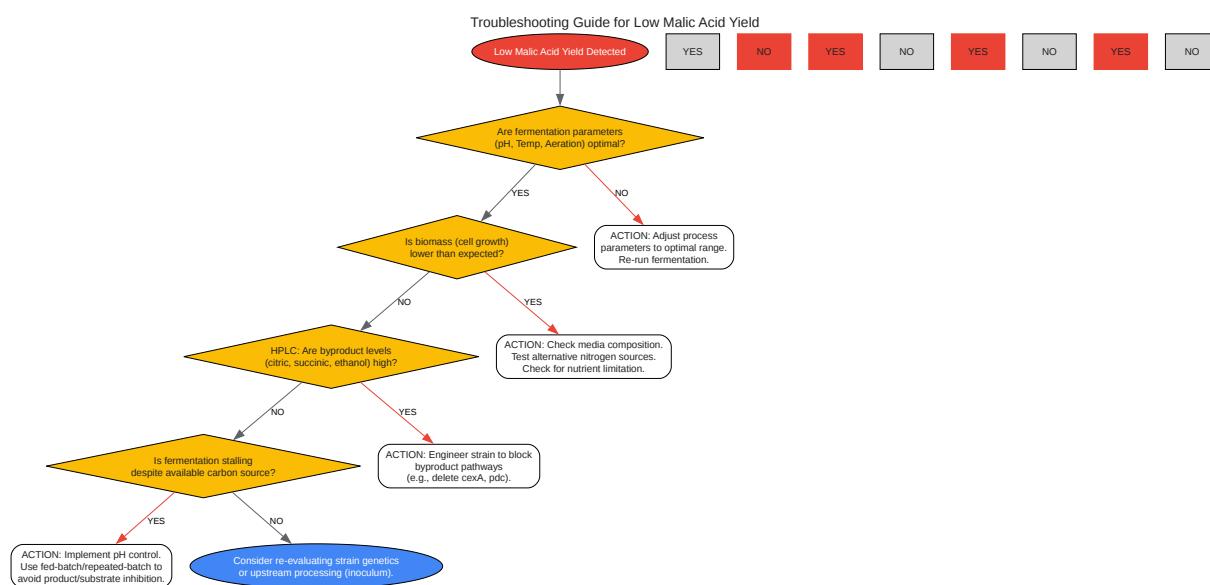
Caption: Key metabolic pathways for malic acid biosynthesis in microorganisms.

Experimental Workflow for Strain Engineering

A typical metabolic engineering cycle involves iterative steps of design, construction, and testing to develop a high-performance production strain.

General Workflow for Metabolic Engineering



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